Cas no 1780533-89-2 (2-(4,4-Difluorooxan-3-yl)ethan-1-amine)

2-(4,4-Difluorooxan-3-yl)ethan-1-amine is a fluorinated cyclic amine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated tetrahydropyran ring linked to an ethylamine moiety, offering unique steric and electronic properties. The presence of fluorine atoms enhances metabolic stability and lipophilicity, making it a valuable intermediate for drug discovery. The compound’s rigid oxane scaffold may contribute to improved binding affinity in target interactions. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. Suitable for use in medicinal chemistry, this amine is particularly relevant for designing CNS-active compounds or fluorinated analogs of existing therapeutics.
2-(4,4-Difluorooxan-3-yl)ethan-1-amine structure
1780533-89-2 structure
Product Name:2-(4,4-Difluorooxan-3-yl)ethan-1-amine
CAS No:1780533-89-2
MF:C7H13F2NO
MW:165.181029081345
CID:5712545
PubChem ID:84764908
Update Time:2025-11-02

2-(4,4-Difluorooxan-3-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(4,4-Difluorooxan-3-yl)ethan-1-amine
    • 1780533-89-2
    • EN300-633545
    • 2H-Pyran-3-ethanamine, 4,4-difluorotetrahydro-
    • Inchi: 1S/C7H13F2NO/c8-7(9)2-4-11-5-6(7)1-3-10/h6H,1-5,10H2
    • InChI Key: IWJQBUMTJUOXAV-UHFFFAOYSA-N
    • SMILES: FC1(CCOCC1CCN)F

Computed Properties

  • Exact Mass: 165.09652036g/mol
  • Monoisotopic Mass: 165.09652036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 35.2Ų

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Predicted)
  • Boiling Point: 205.2±40.0 °C(Predicted)
  • pka: 10.31±0.10(Predicted)

2-(4,4-Difluorooxan-3-yl)ethan-1-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-633545-1.0g
2-(4,4-difluorooxan-3-yl)ethan-1-amine
1780533-89-2
1g
$0.0 2023-06-07

2-(4,4-Difluorooxan-3-yl)ethan-1-amine Related Literature

Additional information on 2-(4,4-Difluorooxan-3-yl)ethan-1-amine

2-(4,4-Difluorooxan-3-yl)ethan-1-amine (CAS 1780533-89-2): A Versatile Fluorinated Building Block for Modern Chemistry

In the rapidly evolving field of fluorinated organic compounds, 2-(4,4-Difluorooxan-3-yl)ethan-1-amine (CAS 1780533-89-2) has emerged as a valuable chemical building block with unique structural features. This difluorinated oxane derivative combines the stability of a cyclic ether with the electronic effects of fluorine atoms, making it particularly interesting for pharmaceutical research, materials science, and specialty chemical applications.

The molecular structure of 2-(4,4-Difluorooxan-3-yl)ethan-1-amine features a tetrahydropyran ring with two fluorine atoms at the 4-position and an ethylamine side chain at the 3-position. This arrangement creates a polar yet lipophilic scaffold that is increasingly sought after in drug discovery programs. Recent studies highlight how such fluorinated heterocycles can improve metabolic stability and membrane permeability of bioactive molecules—key considerations in modern medicinal chemistry.

One of the most significant applications of CAS 1780533-89-2 lies in its potential as a precursor for bioactive molecules. The primary amine functionality allows for straightforward derivatization through amide bond formation, reductive amination, or other common transformations. Meanwhile, the 4,4-difluorooxane core provides conformational restraint and influences the compound's electronic properties—features that medicinal chemists frequently exploit when designing GPCR-targeting compounds or enzyme inhibitors.

Beyond pharmaceutical applications, 2-(4,4-Difluorooxan-3-yl)ethan-1-amine shows promise in materials science. The combination of fluorine atoms and heterocyclic structure makes it a potential candidate for developing fluorinated polymers with enhanced thermal stability and chemical resistance. Researchers are particularly interested in how such materials might contribute to next-generation battery electrolytes or high-performance coatings—areas receiving substantial attention in renewable energy and sustainability research.

The synthesis of 1780533-89-2 typically involves multi-step organic transformations starting from commercially available fluorinated precursors. Modern synthetic approaches emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. Advanced purification techniques ensure high purity levels suitable for sensitive applications, with analytical characterization typically performed via NMR spectroscopy and mass spectrometry.

Market trends indicate rising interest in specialty fluorinated compounds like 2-(4,4-Difluorooxan-3-yl)ethan-1-amine, driven by expanding applications in life sciences and advanced materials. Suppliers report increasing inquiries from both academic institutions and industrial R&D departments, particularly from regions with strong pharmaceutical and electronics sectors. The compound's structural uniqueness and derivatization potential make it a focus of patent activity in several technology areas.

From a safety perspective, proper handling of CAS 1780533-89-2 requires standard laboratory precautions for amine-containing compounds. While not classified as highly hazardous, appropriate personal protective equipment should be used, and storage conditions should prevent moisture absorption and degradation. Material safety data sheets provide detailed guidance for researchers working with this fluorinated amine derivative.

The future outlook for 2-(4,4-Difluorooxan-3-yl)ethan-1-amine appears promising as research continues to uncover new applications for fluorinated building blocks. Its combination of structural features addresses several contemporary challenges in molecular design, particularly the need for compounds that balance polarity and lipophilicity. As synthetic methodologies advance and application studies progress, this compound will likely play an increasingly important role in developing next-generation therapeutic agents and functional materials.

For researchers seeking difluorinated heterocyclic compounds or fluorinated amine intermediates, 2-(4,4-Difluorooxan-3-yl)ethan-1-amine represents a versatile option worth considering. Its growing presence in scientific literature and patent applications underscores its potential across multiple disciplines, from drug discovery to materials engineering. As the chemical industry continues to prioritize innovation in fluorinated compounds, this molecule stands out as an interesting case study in rational molecular design.

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